molecular formula C18H23NO3 B13666035 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one

13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one

Katalognummer: B13666035
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: CUUFMNFHXVXFOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Benzyl-7,10-dioxa-3-azadispiro[404645]tetradecan-4-one is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable diol under acidic conditions to form the spirocyclic core. This is followed by oxidation and cyclization steps to achieve the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
  • 13-methyl-7,10-dioxa-13-azadispiro[4.0.46.45]tetradecan-14-one

Uniqueness

13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C18H23NO3

Molekulargewicht

301.4 g/mol

IUPAC-Name

13-benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one

InChI

InChI=1S/C18H23NO3/c20-16-17(8-9-19-16)13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-10-11-22-18/h1-5,15H,6-13H2,(H,19,20)

InChI-Schlüssel

CUUFMNFHXVXFOM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3(CCNC3=O)CC1CC4=CC=CC=C4)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.